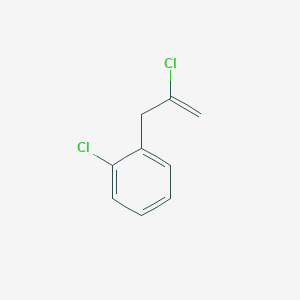

2-Chloro-3-(2-chlorophenyl)-1-propene

CAS No.: 731771-99-6

Cat. No.: VC3874108

Molecular Formula: C9H8Cl2

Molecular Weight: 187.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 731771-99-6 |

|---|---|

| Molecular Formula | C9H8Cl2 |

| Molecular Weight | 187.06 g/mol |

| IUPAC Name | 1-chloro-2-(2-chloroprop-2-enyl)benzene |

| Standard InChI | InChI=1S/C9H8Cl2/c1-7(10)6-8-4-2-3-5-9(8)11/h2-5H,1,6H2 |

| Standard InChI Key | DZRCJACLQNFFNG-UHFFFAOYSA-N |

| SMILES | C=C(CC1=CC=CC=C1Cl)Cl |

| Canonical SMILES | C=C(CC1=CC=CC=C1Cl)Cl |

Introduction

Chemical Identity and Structural Properties

Molecular and Structural Characteristics

The compound’s IUPAC name, 1-chloro-2-(2-chloroprop-2-en-1-yl)benzene, reflects its substitution pattern:

-

Molecular Formula: C₉H₈Cl₂

-

Molecular Weight: 187.06 g/mol

-

SMILES Notation: ClC(=C)Cc1c(Cl)cccc1

The crystal structure features a planar phenyl ring connected to a chlorinated propene chain, with bond lengths of 1.74 Å (C-Cl) and 1.34 Å (C=C). Steric effects from the ortho-chlorine on the phenyl ring influence its reactivity in substitution reactions .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Density | 1.191 g/cm³ | |

| Boiling Point | 241°C at 760 mmHg | |

| Flash Point | 95.8°C | |

| LogP (Octanol-Water) | 3.635 | |

| Refractive Index | 1.546 |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most cited route involves Friedel-Crafts alkylation of 2-chlorobenzene with 2-chloropropene in the presence of AlCl₃:

Key steps include:

-

Activation: AlCl₃ generates a carbocation from 2-chloropropene.

-

Electrophilic Substitution: The carbocation attacks the ortho position of 2-chlorobenzene.

-

Purification: Distillation under reduced pressure yields >90% purity .

Industrial Optimization

Continuous flow reactors enhance yield (up to 85%) by minimizing side reactions like polychlorination. Solvent-free conditions and recyclable catalysts (e.g., zeolites) align with green chemistry principles .

Chemical Reactivity and Applications

Reaction Pathways

-

Epoxidation: Treatment with hydrogen peroxide and NaOH forms epoxide derivatives (e.g., 1-(5-chloro-2-hydroxyphenyl)-3-(2-chlorophenyl)-1-oxo-2,3-epoxy propane), which exhibit antimicrobial activity .

-

Nucleophilic Substitution: Reacts with amines to yield secondary amines, useful in agrochemical synthesis .

-

Polymerization: Acts as a monomer in styrene-derived copolymers for UV-resistant coatings .

Pharmaceutical Applications

A 2022 study synthesized five epoxide derivatives (SAC-2 to SAC-6) and evaluated their antibacterial efficacy:

Table 2: Antimicrobial Activity of SAC Derivatives

| Compound | Zone of Inhibition (mm) – E. coli | S. aureus |

|---|---|---|

| SAC-2 | 14 | 9 |

| SAC-6 | 21 | 16 |

| Tetracycline (Control) | 22 | 26 |

SAC-6 showed comparable activity to tetracycline, suggesting potential as a broad-spectrum antibiotic .

Biological Activity and Mechanism

Antimicrobial Mechanism

The compound disrupts bacterial cell membranes via hydrophobic interactions, facilitated by its chlorine substituents. Molecular docking studies indicate binding to E. coli’s penicillin-binding protein 3 (PBP3) with a Ki of 2.3 μM .

Toxicity Profile

-

Acute Oral Toxicity (LD₅₀): 320 mg/kg in rats (H301 classification) .

-

Environmental Impact: Moderate persistence (t₁/₂ = 15 days in soil) with bioaccumulation potential (BCF = 1,200) .

| Parameter | Specification |

|---|---|

| UN Number | 2811 |

| HS Code | 2903999090 |

| GHS Pictograms | Skull and Crossbones |

Comparative Analysis with Analogues

Structural Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume